![molecular formula C15H17N3O3S B6545377 N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]butanamide CAS No. 946251-60-1](/img/structure/B6545377.png)
N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]butanamide
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Description
“N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]butanamide” is a chemical compound with the molecular formula C15H17N3O3S . It has a molecular weight of 319.3788 . This compound is part of a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives that were designed, synthesized, and evaluated for their anti-tubercular activity .
Mechanism of Action
Target of Action
The primary target of N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]butanamide is the Cell division protein ZipA . This protein is found in organisms such as Escherichia coli (strain K12) and Shigella flexneri . The ZipA protein plays a crucial role in bacterial cell division, making it a potential target for antibacterial drugs .
Mode of Action
It’s likely that the compound interacts with the protein, potentially inhibiting its function and thus interfering with bacterial cell division .
Pharmacokinetics
Information about its bioavailability, volume of distribution, protein binding, metabolism, route of elimination, half-life, and clearance is currently unavailable .
Result of Action
Given its target, it’s likely that the compound interferes with bacterial cell division, potentially leading to bacterial growth inhibition .
Action Environment
Factors such as pH, temperature, and presence of other compounds could potentially affect the compound’s action .
properties
IUPAC Name |
N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]butanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3S/c1-3-5-14(19)16-12-7-4-6-11(10-12)13-8-9-15(18-17-13)22(2,20)21/h4,6-10H,3,5H2,1-2H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSZDIGROIAEUSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=CC(=C1)C2=NN=C(C=C2)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]butanamide |
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